(2R,2'R,trans)-Deoxy-saxagliptin
Description
Properties
Molecular Formula |
C₁₈H₂₅N₃O |
|---|---|
Molecular Weight |
299.41 |
Synonyms |
(1S,3R,5S)-2-((R)-2-((3R,5R,7R)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Origin of Product |
United States |
Synthetic Methodologies for 2r,2 R,trans Deoxy Saxagliptin and Its Stereoisomers
De Novo Synthetic Routes for (2R,2'R,trans)-Deoxy-saxagliptin
The de novo synthesis of this compound is primarily achieved through a convergent strategy, which involves the preparation of two key chiral fragments followed by their coupling. This approach allows for greater flexibility and control over the stereochemistry of the final molecule.
Total Synthesis Strategies
The name this compound implies the following stereochemistry:
(2R): Refers to the stereocenter at the α-carbon of the amino acid moiety bearing the adamantyl group.
(2'R): Refers to the stereocenter at the 3-position of the 2-azabicyclo[3.1.0]hexane ring. The IUPAC name, however, often designates this as (3S). The 'trans' designation clarifies the relative stereochemistry.
trans: Indicates the relative orientation of the substituents on the bicyclic system. Specifically, it refers to the carboxyl or carbonitrile group at C3 and the cyclopropane (B1198618) ring fusion, which are on opposite faces of the five-membered ring. The required isomer is more formally named (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile.
The synthesis culminates in the coupling of these two fragments, as depicted in the general scheme below.
General Retrosynthetic Analysis: The primary disconnection in the retrosynthesis of this compound is the amide bond, leading to two key intermediates:
(R)-2-amino-2-((1R,3R,5R)-adamantan-1-yl)acetic acid (or its N-protected form).
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile (or its corresponding amide).
Fragment Coupling Approaches
The fragment coupling approach is the cornerstone of the synthesis for saxagliptin (B632) and its analogues. This involves the activation of the carboxylic acid of the N-protected adamantyl amino acid and its subsequent reaction with the secondary amine of the azabicyclo[3.1.0]hexane fragment. google.comgoogle.com
Standard peptide coupling reagents are employed to facilitate this amide bond formation. The choice of coupling agent and reaction conditions is critical to ensure high yield and prevent racemization of the chiral centers, particularly the α-carbon of the amino acid.
| Coupling Step | Reagents and Conditions | Key Considerations | Reference |
| Amide Coupling | 1. N-Boc-(R)-amino-adamantylacetic acid, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide | Prevention of epimerization at the α-amino acid stereocenter. | google.comresearchgate.net |
| 2. Coupling agents: EDC/HOBt, HATU, or T3P® | Ensuring complete reaction and simplifying purification. | google.com | |
| 3. Base: DIPEA or N-methylmorpholine | Neutralizing acid byproducts and maintaining optimal pH. | google.com | |
| 4. Solvent: DMF, DCM, or THF | Solubilizing reactants and facilitating the reaction. | ||
| Dehydration & Deprotection | 1. Dehydrating agent (if starting with amide): TFAA, POCl₃, or Burgess reagent | Conversion of the C3-carboxamide to a nitrile. | google.com |
| 2. Acid for Boc removal: TFA or HCl in dioxane | Final deprotection to yield the free amine of the target compound. | google.com |
Stereoselective Synthesis of the Adamantane (B196018) and Azabicyclo[3.1.0]hexane Core Structures
The successful total synthesis of this compound is critically dependent on the efficient and stereocontrolled preparation of its constituent chiral building blocks.
Enantioselective and Diastereoselective Transformations
Synthesis of the (R)-amino-((1R,3R,5R)-adamantan-1-yl)acetic Acid Core: Unlike the synthesis of saxagliptin which starts from 3-hydroxy-1-adamantanecarboxylic acid, the "deoxy" analogue begins with 1-adamantanecarboxylic acid or 1-acetyladamantane. researchgate.netmagtechjournal.comresearchgate.net The key challenge is the stereoselective introduction of the amino group at the α-position.
One common route involves the synthesis of the α-keto acid, 2-(1-adamantyl)-2-oxoacetic acid, followed by asymmetric reductive amination. researchgate.net Another prominent method is the asymmetric Strecker synthesis starting from 1-adamantanecarboxaldehyde. google.com
Synthesis of the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane Core: The synthesis of this bicyclic proline analogue is well-established and often starts from L-glutamic acid, which provides the initial stereocenter. sioc-journal.cnresearchgate.net The synthesis involves several steps including protection, cyclization to a pyroglutamate (B8496135) derivative, reduction, and finally, formation of the cyclopropane ring. An asymmetric Simmons-Smith reaction or a dirhodium-catalyzed cyclopropanation of a corresponding N-protected 2,5-dihydropyrrole are key methods to install the cyclopropane ring with the desired trans stereochemistry. sioc-journal.cnresearchgate.netnih.gov The reaction conditions can be tuned to favor the formation of the desired exo- (trans) or endo- (cis) isomer. nih.gov
Chiral Catalyst and Auxiliary Mediated Reactions
To achieve high enantioselectivity in the synthesis of the adamantane amino acid, chiral auxiliaries are often employed. For instance, the condensation of 1-adamantanecarboxaldehyde with a chiral sulfinamide, such as (S)-(+)-p-toluenesulfinamide, generates a chiral sulfinimine. google.comgoogle.com Diastereoselective addition of a cyanide source to this intermediate, followed by hydrolysis, yields the desired enantiomer of the amino acid with high purity.
Alternatively, biocatalysis offers a highly efficient and selective method. Engineered enzymes, such as Phenylalanine Dehydrogenase (PDH) mutants, can catalyze the asymmetric reductive amination of 2-(1-adamantyl)-2-oxoacetic acid to produce the (R)-amino acid with excellent enantiomeric excess. researchgate.net
| Method | Key Reagent/Catalyst | Transformation | Stereocontrol | Reference |
| Chiral Auxiliary | (S)-(+)-p-Toluenesulfinamide | Asymmetric Strecker Synthesis | Diastereoselective addition to chiral sulfinimine. | google.com |
| Biocatalysis | Phenylalanine Dehydrogenase (PDH) | Asymmetric Reductive Amination | Enzyme-controlled facial selectivity. | researchgate.net |
| Asymmetric Cyclopropanation | Dirhodium(II) tetracarboxylate catalysts (e.g., Rh₂(esp)₂) | Cyclopropanation of N-Boc-2,5-dihydropyrrole | Catalyst control over diastereoselectivity (exo vs. endo). | nih.gov |
| Chiral Pool Synthesis | L-Glutamic Acid | Multi-step synthesis of azabicyclo[3.1.0]hexane core | Use of a naturally chiral starting material. | sioc-journal.cnresearchgate.net |
Derivatization from Saxagliptin-Related Intermediates
The synthesis of this compound via derivatization from saxagliptin or its N-protected intermediates would conceptually involve the deoxygenation of the tertiary alcohol on the adamantane ring. Standard methods for deoxygenation of tertiary alcohols, such as the Barton-McCombie reaction, would require initial conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by radical-mediated reduction with a tin hydride or a less toxic alternative.
However, this approach is not commonly reported in the literature for this class of compounds. There are several potential drawbacks:
Harsh Reaction Conditions: The required reaction conditions might be incompatible with other functional groups in the complex molecule, such as the nitrile.
Atom Economy: The process is less atom-economical compared to building the molecule from an unhydroxylated adamantane precursor.
Studies on the synthesis of the hydroxylated adamantane core for saxagliptin have indicated that the timing of the hydroxylation step is crucial, and late-stage introduction or modification can be inefficient. researchgate.net This suggests that a late-stage deoxygenation would be synthetically challenging and economically unviable for large-scale production. Therefore, the de novo synthesis from non-hydroxylated starting materials is the preferred and more practical route.
Chemical Transformations to Remove Specific Functional Groups (e.g., Deoxygenation)
The signature transformation in the synthesis of this compound is the removal of the hydroxyl group from a hydroxyproline-like precursor. The Barton-McCombie deoxygenation is a prominent and effective method for this purpose. nrochemistry.com This two-step radical reaction is one of the most recognized methods for the chemoselective and mild removal of a hydroxyl group. nrochemistry.comlibretexts.org
The process involves:
Activation of the Hydroxyl Group : The alcohol is first converted into a reactive thiocarbonyl derivative, such as a thionoester or, more commonly, a xanthate. nrochemistry.comwikipedia.org This is typically achieved by treating the alcohol with sodium hydride, carbon disulfide, and methyl iodide.
Radical-Mediated Reduction : The thiocarbonyl derivative is then treated with a radical initiator, like azobisisobutyronitrile (AIBN), and a hydrogen atom donor, most famously tributyltin hydride (Bu₃SnH). wikipedia.orgorganic-chemistry.org The tributylstannyl radical attacks the sulfur atom of the thiocarbonyl group, leading to the fragmentation of the molecule and the formation of a carbon-centered radical at the position of the original hydroxyl group. wikipedia.org This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final deoxygenated product. wikipedia.org The formation of a very stable tin-sulfur bond provides the thermodynamic driving force for the reaction. wikipedia.orgorganic-chemistry.org
While effective, the toxicity of tin reagents has prompted the search for alternative hydrogen sources, such as tributyltin oxide in combination with poly(methylhydrosiloxane) (B7799882) (PMHS). wikipedia.org
Regioselective and Chemoselective Modifications
The synthesis of a complex molecule like this compound involves intermediates with multiple reactive sites, demanding high levels of regioselectivity and chemoselectivity. Protecting group strategies and specialized coupling reagents are essential tools to navigate this complexity.
The central amide bond formation, which links the adamantylglycine moiety to the proline derivative, is a critical chemoselective step. acs.org Various peptide coupling reagents are employed to ensure efficient and clean bond formation while minimizing side reactions. An efficient, telescopic process for saxagliptin hydrochloride has been developed using Propane phosphonic acid anhydride (B1165640) (T3P) for both the condensation and a subsequent dehydration step. researchgate.net The table below compares different reagents used for this key coupling reaction in saxagliptin synthesis, highlighting the superior performance of T3P and EDC/HOBT combinations in terms of product purity. researchgate.net
| Coupling Reagent / System | Base | Solvent | Crude Purity (%) |
| T3P | DIPEA | DCM | 94.55 |
| EDC/HOBT | DIPEA | EtOAc | 93.40 |
| DMT-MM | NMM | MeOH : DCM | 79.14 |
| CDMT | NMM | EtOAc | 58.68 |
| CDI | DIPEA | DCM | 20.18 |
Data sourced from an efficient synthesis process for saxagliptin hydrochloride. researchgate.net
Protecting groups are indispensable for achieving such selectivity. For instance, the amino group of the adamantylglycine intermediate is typically protected as a tert-butoxycarbonyl (Boc) derivative. google.com This group is stable during the coupling and potential deoxygenation steps but can be removed under acidic conditions to reveal the free amine for the final coupling.
Exploration of Alternative Synthetic Pathways
Research into alternative synthetic pathways is driven by the goals of increasing efficiency, reducing environmental impact, and improving cost-effectiveness.
While specific green chemistry protocols for this compound are not widely published, approaches used for analogous compounds offer valuable insights. Biocatalysis, as detailed in section 2.5, represents a major green strategy by providing efficient and environmentally benign routes to key chiral intermediates. researchgate.net Furthermore, the use of water as a reaction solvent has been shown to improve yields and reduce side reactions in other complex syntheses by minimizing issues like acid-catalyzed polymerization of sensitive reagents. unimi.it The rational design of new, potent DPP-4 inhibitors with improved pharmacokinetic profiles also aligns with green chemistry principles by aiming for more effective and potentially safer medicines. nih.gov
Modern synthetic methods like photoredox and electrochemical catalysis offer novel reactivity that could be applied to the synthesis of deoxy-saxagliptin analogs.
Photochemical Approaches : A strategy for the catalytic asymmetric synthesis of 3-substituted proline derivatives has been developed using synergistic photoredox and Brønsted acid catalysis. acs.org This method allows for a cascade radical addition/cyclization to form the proline ring, providing access to kinetically controlled cis products, which can then be epimerized to the thermodynamically favored trans isomers. acs.org This represents a powerful, alternative method for constructing the core proline scaffold.
Electrochemical Approaches : The modification of proline derivatives can be achieved through electrochemical means. electrochem.org It has been shown that amides or carbamates within a proline residue can be oxidized to generate an iminium cation. electrochem.org This reactive intermediate can then be trapped by various nucleophiles, offering a pathway to introduce functionality onto the proline ring under controlled electrochemical conditions, avoiding bulk chemical reagents. electrochem.org
Biocatalytic Approaches in the Synthesis of Chiral Intermediates for Related Compounds
The stereochemistry of saxagliptin and its derivatives is critical for their biological activity, making the synthesis of enantiomerically pure intermediates a crucial focus. nih.gov Biocatalysis provides an excellent solution for producing these chiral building blocks with high efficiency and stereoselectivity.
The synthesis of the key chiral intermediate for saxagliptin, (S)-3-hydroxyadamantylglycine, has been significantly advanced through biocatalysis. researchgate.net A highly effective process utilizes a dual-enzyme system in a reductive amination reaction. researchgate.netnih.gov
This system typically involves:
A Phenylalanine Dehydrogenase (PDH) : A mutant PDH from Thermoactinomyces intermedius (TiPDHm) catalyzes the stereoselective conversion of the keto acid precursor, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, into the desired (S)-amino acid. google.comresearchgate.net
A Formate (B1220265) Dehydrogenase (FDH) : An FDH, often from Pichia pastoris (PpFDH), is used to regenerate the required NADH cofactor, making the process efficient and economical. researchgate.netnih.gov
This biocatalytic route has been successfully scaled and provides the chiral amino acid in high yield and exceptional enantiomeric purity, as summarized in the table below. nih.gov
| Enzyme System | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |
| TiPDHm / PpFDH | 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | (S)-3-hydroxyadamantylglycine | ~98% | 100% |
Data sourced from biocatalytic synthesis processes for saxagliptin intermediates. nih.gov
Beyond reductive amination, enzymatic kinetic resolution using lipases is a classic and powerful technique. nih.gov This method involves the stereoselective acylation of a racemic alcohol or hydrolysis of a racemic ester. For example, crude Porcine pancreatic lipase (B570770) has been used effectively for the kinetic resolution of primary allenic alcohols, achieving very high enantioselectivities. nih.gov Such techniques could be readily applied to resolve racemic precursors of either the adamantylglycine or the deoxy-prolinol fragments in the synthesis of this compound.
Biocatalytic Reductions or Amidations
The synthesis of complex pharmaceutical molecules often necessitates precise control over stereochemistry, a challenge efficiently addressed by biocatalysis. Enzymes offer high stereo-, regio-, and chemo-selectivity under mild conditions, presenting a greener and more efficient alternative to traditional chemical methods. rsc.org In the context of saxagliptin and its analogs, biocatalytic strategies, particularly reductive amination, are pivotal for establishing key chiral centers. While specific literature detailing the biocatalytic synthesis of this compound is not extensively available, the methodologies developed for the parent compound, saxagliptin, provide a direct and relevant blueprint.
The core of this biocatalytic approach lies in the asymmetric synthesis of the crucial amino acid intermediate. For saxagliptin, this is (S)-3-hydroxyadamantane glycine. thieme-connect.comresearchgate.net This intermediate is created via the reductive amination of a keto acid precursor, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. thieme-connect.comusc.gal It is logical to infer that a similar pathway could be employed for deoxy-saxagliptin stereoisomers, starting from the corresponding 2-(1-adamantyl)-2-oxoacetic acid.
Reductive Amination using Phenylalanine Dehydrogenase
A well-documented and industrially relevant method employs a dual-enzyme system to produce the chiral adamantylglycine core. thieme-connect.comresearchgate.net This system comprises a phenylalanine dehydrogenase mutant and a formate dehydrogenase.
Key Enzymes and Their Roles :
Phenylalanine Dehydrogenase Mutant (TiPDHm) : A mutant enzyme derived from Thermoactinomyces intermedius (TiPDH) is the key catalyst for the stereoselective reductive amination. thieme-connect.comresearchgate.net It facilitates the conversion of the α-keto acid into the corresponding (S)-amino acid with high enantioselectivity.
Formate Dehydrogenase (FDH) : This enzyme, often from Pichia pastoris (PpFDH), is crucial for cofactor regeneration. researchgate.net The reductive amination process consumes the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). FDH catalyzes the oxidation of formate to carbon dioxide, which is coupled to the reduction of NAD+ back to NADH, allowing the primary reaction to proceed efficiently without the need for stoichiometric amounts of the expensive cofactor. thieme-connect.com
Research has focused on optimizing this dual-enzyme system. Studies have demonstrated that co-expressing the genes for TiPDHm and FDH in a host like Escherichia coli allows for high-density fermentation and significant yields of both enzymes. thieme-connect.com This co-expression strategy simplifies enzyme preparation and enables the use of the clarified cell homogenate directly in the reaction, which can achieve conversion rates of up to 95% in just 12 hours. thieme-connect.comresearchgate.net
Table 1: Biocatalytic Reductive Amination for Saxagliptin Intermediate This table summarizes the findings from studies on the synthesis of the key chiral intermediate for saxagliptin, (S)-3-hydroxyadamantane glycine, which serves as a model for the synthesis of deoxy-saxagliptin analogs.
| Parameter | Details | Source(s) |
| Reaction Type | Reductive Amination | thieme-connect.comresearchgate.net |
| Substrate | 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | thieme-connect.comresearchgate.netusc.gal |
| Product | (S)-3-hydroxyadamantane glycine | thieme-connect.comresearchgate.netusc.gal |
| Primary Enzyme | Phenylalanine Dehydrogenase mutant (TiPDHm) | thieme-connect.comresearchgate.net |
| Cofactor Regeneration Enzyme | Formate Dehydrogenase (FDH) | thieme-connect.comresearchgate.net |
| Enzyme Host System | Recombinant Escherichia coli (co-expression) | thieme-connect.comresearchgate.net |
| Reaction Time | ~12 hours | thieme-connect.com |
| Conversion Rate | >95% | thieme-connect.comresearchgate.net |
Biocatalytic Amidation
Following the synthesis of the chiral amino acid, the subsequent step in forming the final molecule is an amide bond formation with the proline-derived component. While the commercial synthesis of saxagliptin typically involves chemical coupling methods, the field of biocatalytic amidation offers potential alternatives. rsc.org
Enzymes such as lipases, esterases, and dedicated amide synthetases are capable of catalyzing the formation of amide bonds. rsc.orgacsgcipr.org These reactions can proceed through various mechanisms, including the aminolysis of esters or direct condensation of carboxylic acids and amines, which may be ATP-dependent. rsc.orgnih.govnih.gov For instance, lipase B from Candida antarctica (CAL-B) is widely used for amidation reactions and can facilitate the direct coupling of a carboxylic acid and an amine. rsc.orgnih.gov The development of ATP-dependent amide bond synthetases, such as McbA, also presents a promising avenue for efficient and green amide bond synthesis. rsc.org Although specific application of these enzymatic amidations to the final coupling step for this compound has not been detailed in the literature, the extensive toolkit of amide-forming enzymes suggests a high potential for developing such a chemoenzymatic route. nih.govmdpi.comresearchgate.net
Analytical Methodologies for Quantification and Purity Assessment
Development and Validation of Quantitative Analytical Methods
Quantitative analytical methods are essential for determining the precise amount of (2R,2'R,trans)-Deoxy-saxagliptin in both the bulk drug substance of Saxagliptin (B632) and its intermediates. These methods must be meticulously developed and validated to ensure reliable and accurate results.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, stands as the primary technique for the quantification of Saxagliptin and its impurities. alentris.orgresearchgate.net Methods developed for the simultaneous determination of Saxagliptin and its related substances are capable of resolving this compound from the parent compound and other process-related impurities. alentris.orgalentris.org
A typical RP-HPLC method involves a C18 column and a mobile phase consisting of a buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol) in a gradient or isocratic elution mode. researchgate.netbepls.com Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where both Saxagliptin and its impurities exhibit adequate absorbance, often in the range of 210-225 nm. researchgate.netbepls.com The retention time for this compound would be distinct from Saxagliptin under optimized chromatographic conditions, allowing for its accurate quantification.
Table 1: Illustrative Chromatographic Conditions for Impurity Analysis
| Parameter | Typical Conditions |
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Buffer (e.g., 0.05M KH₂PO₄, pH 4.5) : Acetonitrile : Methanol researchgate.net |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.6 - 1.0 mL/min researchgate.net |
| Detection | UV at 212-222 nm researchgate.net |
| Injection Volume | 20 µL bepls.com |
Validation Parameters: Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantification (LOQ)
Analytical method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate the method's suitability for its intended purpose. bepls.comscirp.org
Linearity: The method's linearity is established by analyzing a series of solutions containing this compound at different concentrations. The response (peak area) should be directly proportional to the concentration, typically demonstrated by a correlation coefficient (r²) value of ≥ 0.998. scirp.orgnih.gov
Accuracy: Accuracy is determined by recovery studies, where a known amount of the this compound reference standard is spiked into the sample matrix. The percentage of recovery is then calculated. Acceptable recovery is generally within 98-102%. nih.govturkjps.org
Precision: Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). It is expressed as the relative standard deviation (RSD) of a series of measurements, with an acceptance criterion typically of not more than 2.0%. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. researchgate.net For impurities, these limits must be sufficiently low to ensure that they can be controlled at the required reporting, identification, and qualification thresholds. For instance, in HPTLC methods for Saxagliptin, the LOD and LOQ were found to be 7.96 ng/spot and 26.54 ng/spot, respectively, indicating high sensitivity. scirp.org Spectrophotometric methods have also demonstrated low LOD and LOQ values. turkjps.org
Table 2: Summary of Validation Parameters for Saxagliptin Analytical Methods
| Validation Parameter | Typical Acceptance Criteria/Findings | Source |
| Linearity (r²) | ≥ 0.998 | scirp.orgnih.gov |
| Accuracy (% Recovery) | 98.0% - 102.0% | nih.govturkjps.org |
| Precision (% RSD) | ≤ 2.0% | researchgate.net |
| LOD | 0.029 µg/mL (RP-HPLC for Saxagliptin) | researchgate.net |
| LOQ | 0.096 µg/mL (RP-HPLC for Saxagliptin) | researchgate.net |
Impurity Profiling Strategies for Bulk Drug Substance and Intermediates
A comprehensive understanding of the impurity profile is crucial for ensuring the quality of the bulk drug. This involves detecting and identifying all potential impurities, including isomers and degradation products.
Relying on a single analytical method may not be sufficient to detect all potential impurities. alphalyse.com Orthogonal analytical approaches, which use different and independent separation techniques, are therefore employed to provide a more complete impurity profile. alphalyse.comnih.gov
For this compound, an orthogonal method could involve a second HPLC method with a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) or a different mobile phase pH to alter the selectivity of the separation. nih.gov Furthermore, coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful orthogonal technique. It not only separates the impurities but also provides mass-to-charge ratio data, which is invaluable for the structural elucidation and unambiguous identification of impurities like this compound. alphalyse.com
Controlling impurities at their source during the manufacturing process is a fundamental aspect of quality by design (QbD). grace.com For this compound, this involves a deep understanding of the synthetic route of Saxagliptin and the potential side reactions that could lead to its formation. acs.org
Control strategies include:
Starting Material Control: Ensuring the purity of raw materials and key intermediates through validated analytical testing. grace.com
Process Parameter Optimization: Tightly controlling critical process parameters such as temperature, pressure, reaction time, and pH to minimize the formation of by-products. grace.com For example, overheating a reaction mixture can generate impurities that are difficult to remove later. grace.com
In-process Controls: Implementing analytical checks at various stages of the synthesis to monitor the formation of impurities and ensure they remain below acceptable limits.
Purification Procedures: Developing effective purification steps, such as crystallization or chromatography, to remove this compound and other impurities from the final product.
Reference Standard Characterization and Certification
The availability of a well-characterized reference standard for this compound is a prerequisite for its accurate quantification. aquigenbio.comsynzeal.com This reference material is a highly purified compound that is used as a benchmark for identification and assay. kmpharma.in
Commercial suppliers provide this compound as a reference standard, which is essential for analytical method development, validation, and routine quality control applications. pharmaffiliates.comaquigenbio.comsynzeal.comcymitquimica.com These standards are supplied with a comprehensive Certificate of Analysis (COA) that includes data on identity (confirmed by techniques like NMR, and MS), purity (determined by chromatography), and other physicochemical properties. aquigenbio.com The traceability of these standards to pharmacopeial standards (like USP or EP) may also be available, ensuring compliance with global regulatory guidelines. aquigenbio.com
Preparation and Characterization of Certified Reference Materials for Related Compounds
The synthesis and availability of certified reference materials (CRMs) are prerequisites for the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs). For saxagliptin, this includes the preparation of reference standards for its related compounds, such as this compound. While detailed synthetic pathways and characterization data for this compound are not extensively published in peer-reviewed literature, the general approach for creating such a reference material can be outlined.
The preparation of a certified reference material for an impurity like this compound would involve a dedicated synthetic route to produce the compound with high purity. This process is distinct from the manufacturing process of the API itself and is often designed to intentionally produce the impurity. The synthesis would be followed by a rigorous purification process, which could involve techniques such as preparative high-performance liquid chromatography (HPLC) to isolate the compound of interest from reaction by-products and other impurities. jocpr.com
Once purified, the compound must be extensively characterized to confirm its identity and establish its purity. This characterization typically includes a battery of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure and confirm the stereochemistry of the compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition. rsc.org Tandem MS (MS/MS) can be used to study the fragmentation pattern, further corroborating the structure. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present in the molecule.
Purity Determination: The purity of the reference material is a critical parameter. It is typically determined by a combination of methods, including HPLC with a universal detector (like a charged aerosol detector or a mass spectrometer) and/or by a mass balance approach. The mass balance method involves quantifying the levels of organic impurities, water content (by Karl Fischer titration), residual solvents (by gas chromatography), and non-volatile residues, and subtracting these from 100%.
For this compound, commercial suppliers provide it as a reference standard, indicating its availability for analytical purposes. synzeal.compharmaffiliates.comcymitquimica.com The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | (1S,3R,5S)-2-((R)-2-((3R,5R,7R)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile | cymitquimica.com |
| Molecular Formula | C18H25N3O | pharmaffiliates.com |
| Molecular Weight | 299.42 | pharmaffiliates.com |
While specific certified values for purity and detailed characterization data from a pharmacopeial source are not publicly available, commercial suppliers typically provide a Certificate of Analysis with their reference standards, which includes lot-specific purity and characterization information.
Use of this compound as an Analytical Standard
Once a certified reference material for this compound is available, it serves as a crucial tool in various analytical applications, primarily for the quality control of saxagliptin. Its use as an analytical standard is essential for the validation of analytical methods and for the routine analysis of saxagliptin drug substance and drug products.
The primary application of the this compound reference standard is in chromatographic methods, such as HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC), for the separation and quantification of impurities. jocpr.combepls.com In a typical impurity profiling method, a solution of the saxagliptin sample is analyzed, and the retention time of any impurity peak is compared with that of the this compound reference standard. This allows for the unambiguous identification of this specific impurity.
For quantitative analysis, the reference standard is used to prepare a calibration curve or as a single-point standard for calculating the concentration of the impurity in the sample. The response of the impurity in the sample is compared to the response of a known concentration of the reference standard. This is critical for ensuring that the level of this impurity in the final drug product is below the reporting, identification, and qualification thresholds established by regulatory bodies like the International Council for Harmonisation (ICH).
Forced degradation studies are also a key area where such reference standards are employed. rsc.orgresearchgate.net In these studies, saxagliptin is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products. rsc.orgresearchgate.net The reference standard for this compound would be used to confirm if this particular compound is formed under any of these stress conditions.
The table below illustrates a hypothetical example of how this compound might be used in an HPLC method for impurity profiling of saxagliptin, based on typical chromatographic conditions for related compounds.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.01 M Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Retention Time of Saxagliptin | ~ 8.5 min |
| Retention Time of this compound | To be determined using the reference standard |
It is important to note that while the use of this compound as a reference standard is implied by its commercial availability for analytical purposes, specific validated analytical methods detailing its use are not widely documented in publicly accessible scientific literature. aquigenbio.comcleanchemlab.com The development and validation of such methods are typically proprietary to pharmaceutical manufacturers.
Stereochemical Investigations and Conformational Analysis
Determination of Absolute and Relative Stereochemistry of (2R,2'R,trans)-Deoxy-saxagliptin
The stereochemical designation "(2R,2'R,trans)" explicitly defines the three-dimensional structure of Deoxy-saxagliptin. The determination of this specific configuration relies on a combination of advanced analytical techniques and systematic nomenclature rules.
Absolute Stereochemistry: The descriptors '2R' and '2'R' refer to the absolute configuration at the two chiral centers of the molecule, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. youtube.comyoutube.com The chiral center designated '2R' is located on the aminoacetyl group attached to the adamantane (B196018) moiety, while the '2'R' center is part of the 2-azabicyclo[3.1.0]hexane ring system. The assignment of 'R' (from the Latin rectus, for right) indicates a clockwise arrangement of substituents when viewed with the lowest-priority group pointing away. Unambiguous determination of absolute configuration for complex molecules often requires single-crystal X-ray diffraction analysis, which provides a definitive three-dimensional map of the atomic positions. nih.gov For synthetic intermediates or analogs, comparison of spectroscopic data (like NMR) and optical rotation with those of known standards is also a common practice.
Stereoisomeric Relationships and Their Synthetic Implications
This compound is one of several possible stereoisomers of Deoxy-saxagliptin. Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations of their atoms in space.
The existence of multiple chiral centers and the cis/trans isomerism of the bicyclic system give rise to a number of stereoisomers, including diastereomers and enantiomers. For instance, changing the configuration at one chiral center while keeping the others constant results in a diastereomer. The synthesis of all eight stereoisomers of saxagliptin (B632) has been reported, underscoring the complexity of controlling the stereochemical outcome. nih.gov This highlights the synthetic challenge of selectively producing the desired (2R,2'R,trans) isomer.
The synthetic implications of these stereoisomeric relationships are significant. The development of stereoselective synthetic routes is paramount to ensure that only the desired isomer is produced. This often involves the use of chiral starting materials, chiral catalysts, or enzymatic resolutions that can differentiate between the different stereoisomers. researchgate.netresearchgate.net For example, the synthesis of saxagliptin often employs the coupling of two key chiral intermediates: a derivative of (S)-amino-(3-hydroxy-adamantan-1-yl)-acetic acid and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. google.com The stereochemical integrity of these building blocks directly dictates the stereochemistry of the final product.
Below is a table comparing this compound with some of its other stereoisomers.
| Compound Name | Systematic Name | Stereochemical Relationship to (2R,2'R,trans) Isomer |
| This compound | (1S,3R,5S)-2-((R)-2-((3R,5R,7R)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile cymitquimica.com | Reference Compound |
| (2R,2'S,trans)-Deoxy-saxagliptin | (1S,3R,5S)-2-((S)-2-((3S,5S,7S)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile chemicea.com | Diastereomer |
| (2R,2'R,cis)-Deoxy-saxagliptin | (1R,3R,5R)-2-((R)-2-((3R,5R,7R)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile synzeal.com | Diastereomer |
Conformational Analysis of the Bicyclo[3.1.0]hexane and Adamantane Moieties
Bicyclo[3.1.0]hexane Moiety: This fused ring system, which can be considered a conformationally restricted analog of proline, imparts significant rigidity to the molecule. d-nb.info The fusion of the cyclopropane (B1198618) and cyclopentane (B165970) rings locks the five-membered ring into a specific puckered conformation. The trans-fusion in this compound further restricts conformational flexibility. The synthesis of bicyclo[3.1.0]hexane derivatives has been explored to create conformationally restricted analogues of sugar rings, highlighting the system's inherent rigidity. nih.gov NMR spectroscopy has been employed to study the conformation of this ring system, confirming the influence of the fused cyclopropane ring. researchgate.net This fixed conformation is crucial as it precisely orients the nitrile group for potential interactions.
Impact of Stereochemistry on Chemical Reactivity and Selectivity in Synthetic Pathways
Stereochemistry exerts a profound influence on the chemical reactivity and selectivity observed during the synthesis of this compound and its intermediates. The spatial arrangement of atoms can dictate the accessibility of reactive sites and the energetic favorability of transition states.
Stereoselective Reactions: The synthesis of this complex molecule necessitates the use of stereoselective reactions that favor the formation of one stereoisomer over others. For instance, the production of the chiral amino acid intermediate, (S)-3-hydroxyadamantane glycine, is often achieved through enzyme-catalyzed reductive amination of the corresponding α-keto acid. researchgate.netresearchgate.net Enzymes, being chiral macromolecules, create a chiral environment that can lead to very high levels of stereoselectivity, producing almost exclusively the desired (S)-enantiomer.
Substrate Control: The pre-existing stereochemistry in a substrate can direct the stereochemical outcome of a subsequent reaction. This principle, known as substrate-controlled stereoselectivity, is fundamental in the synthesis of complex molecules. For example, during the coupling of the adamantane amino acid derivative with the bicyclo[3.1.0]hexane moiety, the established stereocenters in each fragment will influence the approach of the reagents and the conformation of the transition state, thereby affecting the ease and outcome of the amide bond formation.
Reactivity and Steric Hindrance: The bulky adamantane group and the specific conformation of the bicyclo[3.1.0]hexane ring can create significant steric hindrance around the reactive centers. researchgate.net This can affect reaction rates and, in some cases, prevent certain reactions from occurring. Synthetic chemists must carefully choose reagents and reaction conditions to overcome this steric bulk while maintaining control over the stereochemistry. The choice of protecting groups for the amine and other functional groups is also critical and can be influenced by the stereochemical environment of the molecule.
Metabolic Transformations of Saxagliptin Analogs in Non Clinical Systems
In Vitro Metabolic Studies of Saxagliptin (B632) and its Analogs (e.g., using liver microsomes, isolated enzymes)
In vitro metabolic studies are essential for elucidating the metabolic pathways of drug candidates. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard model for these investigations. researchgate.netresearchgate.netflinders.edu.aunih.gov
Research utilizing rat liver microsomes (RLM) has been conducted to profile the metabolism of saxagliptin. In one such study, the incubation of saxagliptin with RLM in the presence of an NADPH-generating system led to the identification of several metabolites. mdpi.com The primary purpose of using liver microsomes is to identify the phase I metabolites generated by enzymes like the cytochrome P450 system. researchgate.net
In these in vitro systems, the metabolic stability of saxagliptin has been assessed. researchgate.net One study identified four specific metabolites following the incubation of saxagliptin with rat liver microsomes. mdpi.com These findings from microsomal studies are crucial for predicting a drug's pharmacokinetic profile and potential drug-drug interactions. flinders.edu.au
Table 1: Metabolites of Saxagliptin Identified in Rat Liver Microsomes
| Metabolite ID | Name | Type |
|---|---|---|
| M1 | Saxagliptin cyclic amidine | Phase I |
| M2 | 5-hydroxysaxagliptin | Phase I |
| M3 | Saxagliptin–cysteine conjugate | Phase II |
| M4 | 5-hydroxysaxagliptin–cysteine conjugate | Phase II |
Data sourced from a study on saxagliptin metabolism in rat liver microsomes. mdpi.com
Identification of Chemical Metabolites in Non-Human Biological Matrices (e.g., Rat Models)
Following in vitro analysis, the identification of metabolites in whole-animal models provides a more comprehensive picture of a drug's biotransformation. The rat is a commonly used model for such pharmacokinetic and metabolism studies. researchgate.netnih.gov
In studies involving the administration of saxagliptin to rats, researchers have identified a number of metabolites in various biological samples, including plasma, bile, and liver tissues. mdpi.com The primary active metabolite consistently identified is 5-hydroxy saxagliptin, which is also a potent DPP-4 inhibitor, although it is about half as potent as the parent compound, saxagliptin. nih.govdrugbank.com
A comprehensive study that involved administering saxagliptin to rats led to the detection of seven distinct metabolites across bile, plasma, and liver samples. mdpi.com The structural elucidation of these compounds was achieved using high-resolution mass spectrometry. mdpi.com Pharmacokinetic modeling in rats with type 2 diabetes has further characterized the absorption, distribution, and elimination of both saxagliptin and its active 5-hydroxy metabolite. nih.govresearchgate.net
Table 2: Metabolites of Saxagliptin Identified in Rat Biological Matrices (Bile, Plasma, Liver)
| Metabolite ID | Name/Description | Found In |
|---|---|---|
| P | Saxagliptin (Parent) | Plasma, Bile, Liver |
| M1 | Saxagliptin cyclic amidine | Plasma, Bile, Liver |
| M2 | 5-hydroxysaxagliptin | Plasma, Bile, Liver |
| M3 | Saxagliptin–cysteine conjugate | Plasma, Bile, Liver |
| M5 | Saxagliptin–glutathione conjugate | Plasma, Bile, Liver |
| M6 | Saxagliptin–sulfate (B86663) conjugate | Plasma, Bile, Liver |
| M7 | 5-hydroxysaxagliptin–glucuronide conjugate | Plasma, Bile, Liver |
| M8 | Saxagliptin–glucuronide conjugate | Plasma, Bile, Liver |
Data from a study identifying saxagliptin metabolites in rats following intraperitoneal injection. mdpi.com
Pathways of Metabolic Conversion and Biotransformation (e.g., Hydroxylation, Conjugation)
The biotransformation of saxagliptin involves several key metabolic pathways. These pathways are responsible for converting the parent drug into various metabolites, which facilitates their excretion from the body. Based on the metabolites identified in non-clinical studies, the primary metabolic routes for saxagliptin have been proposed. mdpi.com
The formation of 5-hydroxy saxagliptin (M2) is a major metabolic pathway and is an example of a Phase I hydroxylation reaction. mdpi.comnih.gov Another Phase I reaction observed is cyclization, leading to the formation of saxagliptin cyclic amidine (M1). mdpi.com
Following these initial oxidative reactions, the drug and its Phase I metabolites can undergo Phase II conjugation reactions. These processes involve the attachment of endogenous molecules to the drug, increasing water solubility and aiding elimination. For saxagliptin, identified conjugation pathways include the formation of cysteine, glutathione, sulfate, and glucuronide conjugates. mdpi.comnih.gov For instance, both saxagliptin and its hydroxylated metabolite can be conjugated with glucuronic acid. mdpi.com
Summary of Saxagliptin Metabolic Pathways in Rats
Hydroxylation: The primary pathway, leading to the formation of the active metabolite 5-hydroxy saxagliptin. mdpi.com
Cyclization: An intramolecular reaction forming a cyclic amidine metabolite. mdpi.com
Conjugation:
Glutathione Conjugation: Formation of a saxagliptin-glutathione adduct. mdpi.com
Cysteine Conjugation: Formation of a saxagliptin-cysteine adduct, which can also occur with the hydroxylated metabolite. mdpi.com
Sulfation: Addition of a sulfate group. mdpi.com
Glucuronidation: Conjugation with glucuronic acid, occurring with both the parent drug and its hydroxylated metabolite. mdpi.com
Enzymatic Systems Involved in Metabolite Formation (e.g., Cytochrome P450 enzymes)
The metabolic conversion of saxagliptin is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net Specifically, research has consistently shown that the metabolism of saxagliptin is primarily mediated by the CYP3A4 and CYP3A5 isoenzymes. drugbank.comnih.govresearchgate.netnih.govnih.gov
These enzymes are responsible for the principal metabolic pathway, the hydroxylation of saxagliptin to its major active metabolite, 5-hydroxy saxagliptin. nih.govresearchgate.net Studies comparing the catalytic efficiency of these two enzymes found that CYP3A4 is approximately four times more efficient at metabolizing saxagliptin than CYP3A5. nih.gov This suggests that CYP3A4 is the main contributor to the metabolic clearance of the drug. nih.gov
The significant role of the CYP3A subfamily implies that the pharmacokinetics of saxagliptin can be altered by co-administration with strong inhibitors or inducers of these enzymes. nih.govnih.gov For instance, in vitro studies have demonstrated that andrographolide (B1667393) can inhibit CYP3A4 activity, thereby increasing the systemic exposure of saxagliptin in rats. researchgate.net Importantly, saxagliptin and its primary metabolite show little potential to inhibit or induce major P450 enzymes themselves, indicating a low likelihood of affecting the metabolism of co-administered drugs. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in elucidating the electronic structure and fundamental molecular properties of (2R,2'R,trans)-Deoxy-saxagliptin and its analogs. These calculations, often employing methods like Density Functional Theory (DFT), can predict various parameters that govern the molecule's reactivity and interactions.
Key electronic properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Furthermore, these calculations can provide insights into the molecule's electrostatic potential surface, highlighting regions that are electron-rich or electron-poor. This information is vital for understanding how the molecule will interact with its biological target, such as the active site of an enzyme. For instance, the nitrile group in saxagliptin (B632) and its derivatives acts as an electrophilic warhead, a feature that can be analyzed through its electronic properties. researchgate.net
Computational Studies of Reaction Mechanisms in the Synthesis of Analogous Compounds
Computational chemistry plays a significant role in understanding the mechanisms of chemical reactions involved in the synthesis of saxagliptin analogs. By modeling the reaction pathways, chemists can gain a deeper understanding of the transition states and intermediates, which is crucial for optimizing reaction conditions and improving yields.
For example, the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors often involves complex multi-step processes. rhhz.net Computational studies can help in understanding the stereoselectivity of these reactions, which is critical for producing the desired enantiomerically pure compound. For instance, the synthesis of sitagliptin, another DPP-4 inhibitor, has been optimized through a highly enantioselective hydrogenation process, a development likely aided by computational modeling. acs.org
Kinetic and mechanistic studies on the degradation of saxagliptin have revealed a thermodynamically favored cyclization to form a cyclic amidine byproduct. nih.gov Computational modeling of this intramolecular cyclization can elucidate the transition state structures and the influence of solvent effects, guiding the development of synthetic routes that minimize the formation of this impurity. nih.gov Such studies often involve calculating the energy profiles of different reaction pathways to identify the most favorable one.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape, revealing the different shapes the molecule can adopt and the relative stability of these conformations. mdpi.comucr.edu
Understanding the conformational preferences of the molecule is crucial, as only specific conformations may be able to bind effectively to the active site of the target enzyme. MD simulations can help identify these bioactive conformations. The stability of the predicted structures can be ensured by running simulations for extended periods, often on the nanosecond timescale. researchgate.net
These simulations can also shed light on the stability of the compound in different environments, such as in aqueous solution. mdpi.com For instance, the stability of saxagliptin has been studied using a combination of experimental design and partial least squares (PLS) statistics, a method that could be complemented by MD simulations to provide a more detailed molecular-level understanding of degradation pathways. nih.gov
Table 1: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Typical Values/Considerations |
| Force Field | A set of parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Solvent Model | Representation of the solvent environment. | Explicit (e.g., TIP3P water) or Implicit (e.g., GB) |
| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |
| Temperature & Pressure | Controlled to mimic physiological conditions. | 300 K, 1 atm |
| Ensemble | Statistical ensemble used (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) is common. |
Prediction of Spectroscopic Parameters
Computational methods can be employed to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structure verification.
Chemoinformatics and Database Analysis of Related Chemical Structures
Chemoinformatics involves the use of computational tools to analyze and organize chemical data. Databases of chemical structures and their biological activities are a valuable resource for drug discovery. By searching these databases for compounds structurally related to this compound, researchers can identify structure-activity relationships (SARs).
Analyzing large datasets of DPP-4 inhibitors can reveal common structural motifs that are important for binding to the enzyme. researchgate.net This information can be used to design new analogs with improved potency and selectivity. Chemoinformatics tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs, helping to prioritize which compounds to synthesize and test. The Tanimoto similarity index is a common metric used to quantify the structural similarity between molecules. researchgate.net
Q & A
Q. What statistical methods are appropriate for reconciling contradictory cytotoxicity results in cell lines exposed to this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
